molecular formula C6H5N3O B1316067 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one CAS No. 5817-96-9

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No.: B1316067
CAS No.: 5817-96-9
M. Wt: 135.12 g/mol
InChI Key: NCIZQRMMYUHTDP-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and structural resemblance to purines, making it a valuable scaffold in drug discovery .

Mechanism of Action

Target of Action

The compound 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one, also known as 5,7-Dihydropyrrolo[2,3-d]pyrimidin-6-one, has been found to interact with several targets. It has shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) , Janus Kinase 1 (JAK1) , Hematopoietic Progenitor Kinase 1 (HPK1) , and Receptor-Interacting Protein Kinase 1 (RIPK1) . These targets play crucial roles in various cellular processes, including cell proliferation, migration, angiogenesis, and signal transduction pathways .

Mode of Action

The compound interacts with its targets, leading to a series of changes. For instance, it inhibits the activation of FGFR signaling pathway, which plays an essential role in various types of tumors . It also acts as a JAK1 selective inhibitor , inhibits the phosphorylation level of SLP76, a substrate of HPK1 , and exhibits potent inhibitory activity against RIPK1 .

Biochemical Pathways

The compound affects several biochemical pathways. In the case of FGFR, upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The compound’s action results in molecular and cellular effects. For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also potently inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .

Biochemical Analysis

Biochemical Properties

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide required for DNA replication . The compound acts as an inhibitor of thymidylate synthase, thereby affecting DNA synthesis and cell proliferation. Additionally, this compound has been shown to interact with glycinamide ribonucleotide formyltransferase, an enzyme in the purine biosynthetic pathway . This interaction further underscores its role in nucleotide metabolism.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Moreover, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of thymidylate synthase, inhibiting its enzymatic activity and preventing the synthesis of thymidine monophosphate . This inhibition leads to a decrease in DNA synthesis and cell proliferation. Additionally, this compound interacts with glycinamide ribonucleotide formyltransferase, disrupting the purine biosynthetic pathway and further affecting nucleotide metabolism . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth and increased apoptosis in cancer cells . At very high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form active metabolites . These metabolites can further interact with enzymes involved in nucleotide metabolism, such as thymidylate synthase and glycinamide ribonucleotide formyltransferase . The compound’s involvement in these metabolic pathways underscores its potential impact on cellular function and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can also be found in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins involved in nucleotide metabolism . The subcellular localization of the compound is essential for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves cyclocondensation reactions. One common method includes the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine-6-ones with various functional groups, while substitution reactions can introduce different substituents at specific positions on the pyrimidine ring .

Scientific Research Applications

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as a scaffold for various functional groups makes it a versatile compound in drug discovery and development .

Properties

IUPAC Name

5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-4-2-7-3-8-6(4)9-5/h2-3H,1H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIZQRMMYUHTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573639
Record name 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-96-9
Record name 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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